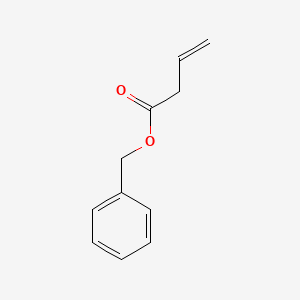
3-Butenoic acid, phenylmethyl ester
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-butenoic acid, phenylmethyl ester typically involves the esterification of 3-butenoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions: 3-Butenoic acid, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzyl 3-butenoate can be converted to benzyl 3-butenoic acid.
Reduction: The ester can be reduced to benzyl alcohol and butanol.
Substitution: Various substituted esters or amides can be formed depending on the nucleophile used.
科学研究应用
3-Butenoic acid, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism by which 3-butenoic acid, phenylmethyl ester exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, the ester can be hydrolyzed by esterases to release 3-butenoic acid and benzyl alcohol. These products can then participate in further biochemical pathways, influencing cellular processes.
相似化合物的比较
Crotonic acid esters: Similar in structure but differ in the alkyl or aryl group attached to the ester.
Methacrylic acid esters: Have a similar ester functional group but differ in the carbon chain structure.
Uniqueness: 3-Butenoic acid, phenylmethyl ester is unique due to its specific combination of a butenoic acid moiety and a benzyl group. This gives it distinct chemical properties and reactivity compared to other esters.
属性
IUPAC Name |
benzyl but-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-5,7-8H,1,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHWNRNXRGICRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452074 | |
| Record name | 3-Butenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86170-45-8 | |
| Record name | 3-Butenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
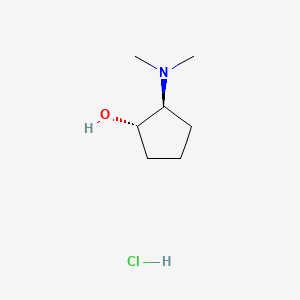
![methyl (7S)-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B8230936.png)
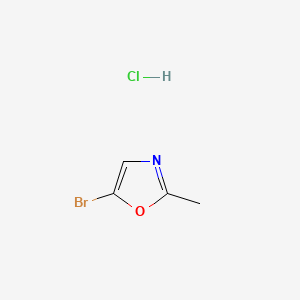
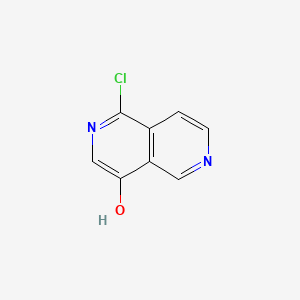
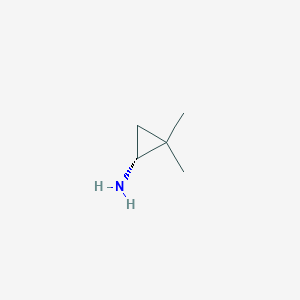
![(4R,5S)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8230946.png)
![Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-](/img/structure/B8230953.png)
![trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8230968.png)
![disodium;(3E)-7-[[(6E)-6-[(4-acetamidophenyl)hydrazinylidene]-4-oxo-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2-sulfonate](/img/structure/B8230975.png)
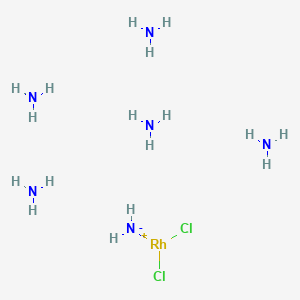
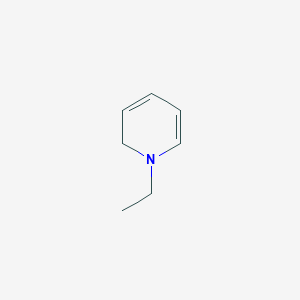

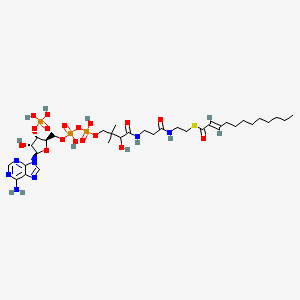
![Disodium;[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxidooxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8231023.png)
